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Compound of Interest

Compound Name: Kadsulignan C

Cat. No.: B15593478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
structural elucidation of Kadsulignan C, a novel lignan isolated from the root bark of Kadsura
longipedunculata. The information presented herein is intended to serve as a valuable resource
for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data

The structural characterization of Kadsulignan C was achieved through a combination of mass
spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
The key spectroscopic data are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the elemental composition and
molecular weight of Kadsulignan C.

Parameter Value
Molecular Formula C32H34011
HR-ESI-MS (m/z) [M]*+ 594
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'H Nuclear Magnetic Resonance (NMR) Data

The *H NMR spectrum provides detailed information about the proton environments within the
molecule. The spectrum for Kadsulignan C was recorded in CDCls.

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1-Me 1.83 d 20

2-H 6.55 s

3-OMe 3.86 S

4-OMe 3.82 S

>H 2.50 dq 10.0, 7.0

o-H 4.88 d 10.0

7-H 2.15 m

8-H 5.82 d 13.0

9-Me 1.25 d 20

10-H 6.47 s

11-OMe 3.84 S

12-OMe 3.90 S

1-H 7.98 m

2'-H, 6-H 7.45 "

3"-H, 5-H 7.58 m

4-H 7.45 m

OAc-Me 1.88 s

13C Nuclear Magnetic Resonance (NMR) Data
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The 13C NMR spectrum provides information about the carbon skeleton of Kadsulignan C. The
spectrum was recorded in CDCls.
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Position Chemical Shift (6, ppm)
1 133.7

2 103.3

3 151.7

4 140.8

5 40.8

6 77.8

7 454

8 80.8

9 13.9

10 106.6

11 149.2

12 138.0

13 135.2

14 125.1

15 60.7

16 56.1

17 130.4

18 128.4

19 129.7

20 133.0

21 166.2 (Benzoyl C=0)
22 170.0 (Acetyl C=0)
23 20.7 (Acetyl Me)
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3-OMe 61.1
4-OMe 56.1
11-OMe 61.1
12-OMe 56.1

Experimental Protocols
Isolation of Kadsulignan C[1]

Kadsulignan C was isolated from the root bark of Kadsura longipedunculata. The crude
alcoholic extract of the root bark was suspended in water and then extracted with ether. The
resulting ether extract was subjected to column chromatography on silica gel. Elution was
performed with a gradient of petroleum ether, benzene, and benzene-ethyl acetate (10:1 and
4:1). The fractions eluted with benzene-ethyl acetate (4:1) yielded a crystalline mixture. This
mixture was further purified by re-chromatography on silica gel using benzene-ethyl acetate
(6:1) as the eluent to afford pure Kadsulignan C, which was then crystallized from a
chloroform-petroleum ether mixture.[1]

Spectroscopic Analysis[1]

The structure of Kadsulignan C was elucidated using a combination of spectroscopic
techniques.[1] Mass spectra were recorded to determine the molecular weight and formula. *H
and 13C NMR spectra were acquired to establish the connectivity of protons and carbons. The
stereochemistry of Kadsulignan C was determined through 2D NMR experiments, including
1H-13C long-range COSY, and by chemical transformation to a known compound.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation

of Kadsulignan C.
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Caption: Workflow for the Isolation and Structural Elucidation of Kadsulignan C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Kadsulignan C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593478#kadsulignan-c-spectroscopic-data-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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